
4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name of TAK-285 and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of the HER2 receptor. This receptor is overexpressed in some breast cancer cells, leading to uncontrolled growth and proliferation. By inhibiting the activity of this receptor, 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide can slow or stop the growth of these cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several other tyrosine kinases, making it a potential candidate for the treatment of other types of cancer as well. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which could make it useful in the treatment of other diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide is its specificity for the HER2 receptor. This means that it can target cancer cells without affecting healthy cells, reducing the risk of side effects. However, one limitation of this compound is its relatively low potency compared to other HER2 inhibitors. This means that higher doses may be required to achieve the desired effect, which could increase the risk of toxicity.
将来の方向性
There are several future directions for research on 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide. One area of interest is in the development of combination therapies that use this compound in conjunction with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify any potential side effects. Finally, research is needed to explore the potential use of this compound in the treatment of other types of cancer and diseases.
合成法
The synthesis of 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide involves several steps. The first step is the preparation of 2-ethoxy-5-aminobenzenesulfonamide, which is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(2-ethoxy-5-aminophenyl)benzamide. This compound is then treated with m-tolylamine to form the final product, 4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide.
科学的研究の応用
4-chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research is in the treatment of breast cancer. Studies have shown that this compound can inhibit the growth of breast cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-3-29-21-12-11-19(30(27,28)25-18-6-4-5-15(2)13-18)14-20(21)24-22(26)16-7-9-17(23)10-8-16/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMBUAILYMYXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



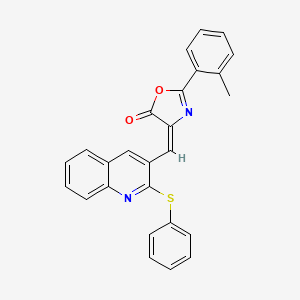
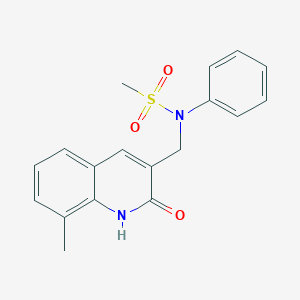

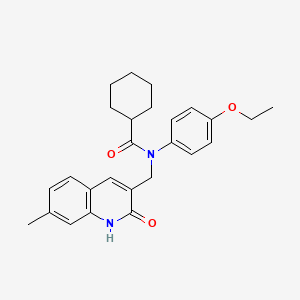
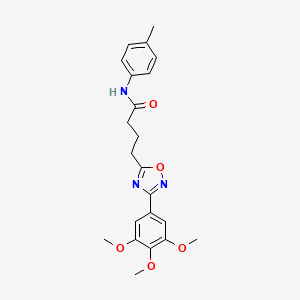
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
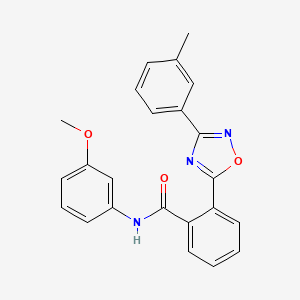

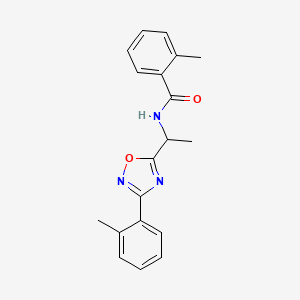
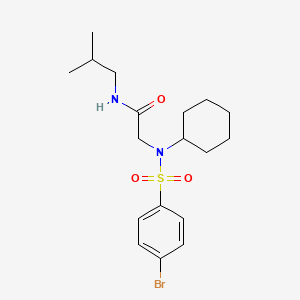
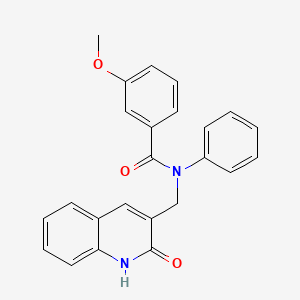
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)